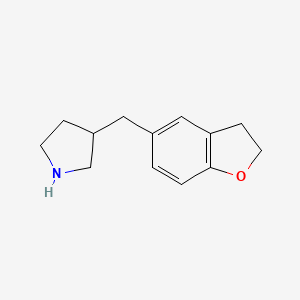

3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine

説明

特性

分子式 |

C13H17NO |

|---|---|

分子量 |

203.28 g/mol |

IUPAC名 |

3-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidine |

InChI |

InChI=1S/C13H17NO/c1-2-13-12(4-6-15-13)8-10(1)7-11-3-5-14-9-11/h1-2,8,11,14H,3-7,9H2 |

InChIキー |

QZSBPGZVEQWFSG-UHFFFAOYSA-N |

正規SMILES |

C1CNCC1CC2=CC3=C(C=C2)OCC3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-(allyloxy)anilines with DABCO-bis(sulfur dioxide) and aryl propiolates . During this reaction, a 2-(allyloxy)aryl radical is generated in situ, which undergoes intramolecular addition to form an alkyl radical intermediate. This intermediate then reacts with sulfur dioxide and aryl propiolates to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

科学的研究の応用

3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine is a chemical compound with the molecular formula . It has a PubChem CID of 64436770 . Research literature suggests potential applications of this compound in the development of novel pharmaceutical agents, particularly concerning M5 muscarinic acetylcholine receptor antagonists and JNK3 inhibitors .

Muscarinic Acetylcholine Receptor Antagonists:

- Discovery of Novel M5 Antagonists Efforts to identify potent, selective M5 antagonist tool compounds have led to the investigation of compounds containing pyrrolidine .

- Brain Exposure Optimization Studies aimed to optimize brain exposure have explored pyrrolidine amide-based M5 antagonists .

- Structure-Activity Relationship (SAR) Research on triazolopyridine derivatives has shown the importance of substituents on the triazolopyridine ring for efficacy .

JNK3 Inhibitors:

- Neurodegenerative Diseases this compound is used in the synthesis of 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases .

- Novel Scaffold Design It is used in designing a novel scaffold to improve pharmacokinetic characters and activity .

- SAR Findings The presence of dihydrobenzofuranphenyl groups impacts inhibitory activity toward JNK3 . The size and configuration of the amino group in the ring should be considered important for binding, even in the solvent exposure part for optimal extra-hydrogen bonding .

作用機序

The mechanism of action of 3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

類似化合物との比較

Darifenacin Hydrobromide

Key Structural Features :

Conformational Analysis :

Darifenacin Des-Nitrile Impurity

Key Structural Features :

Functional Implications :

3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine

Key Structural Features :

Conformational and Functional Differences :

- Simpler Backbone: The methyl linker (vs.

Comparative Data Table

生物活性

3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine is a compound featuring a pyrrolidine ring substituted with a 2,3-dihydrobenzofuran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the dihydrobenzofuran moiety is crucial for its interaction with various biological targets.

| Structural Component | Effect on Activity |

|---|---|

| Dihydrobenzofuran | Enhances binding affinity to receptors |

| Pyrrolidine Ring | Increases lipophilicity and bioavailability |

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of related compounds on ovarian and breast cancer cell lines, it was found that certain derivatives exhibited moderate to high cytotoxicity while maintaining low toxicity towards non-cancerous cells. The most effective derivative demonstrated an IC50 value of approximately 15 µM against ovarian cancer cells, indicating potential for therapeutic applications in oncology .

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter systems. Research indicates that this compound acts as a ligand for various receptors, potentially influencing neurotransmission and offering therapeutic avenues for neurological disorders.

Pharmacological Profile

- Receptor Binding: Exhibits affinity for serotonin and dopamine receptors.

- Efficacy: Demonstrated modulation of neurotransmitter release in vitro.

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives are also noteworthy. Compounds structurally similar to this compound have shown effectiveness against various bacterial strains.

Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Safety and Toxicology

Safety assessments indicate that the compound exhibits low toxicity at therapeutic doses. In vitro studies on human cell lines have shown no significant cytotoxic effects at concentrations below 20 µM over extended exposure durations .

Q & A

Q. What synthetic strategies are optimal for preparing 3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a dihydrobenzofuran derivative with a pyrrolidine precursor. Key steps include:

- Pd-catalyzed cross-coupling : For introducing the benzofuran moiety, Suzuki-Miyaura coupling using arylboronic acids and Pd(PPh₃)₄ in toluene/EtOH at 105°C is effective (e.g., as in pyrrolo[2,3-b]pyridine syntheses) .

- Reductive amination : Condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with pyrrolidine using NaBH₄ or other reducing agents.

- Purification : Column chromatography with gradients of ethyl acetate/hexane and characterization via H/C NMR and LC-MS to confirm structural integrity .

Q. Critical Parameters :

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR identifies protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and dihydrobenzofuran (δ 6.5–7.2 ppm for aromatic protons). C NMR confirms quaternary carbons in the benzofuran ring .

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragments to validate the molecular formula.

- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water mobile phases. Chiral HPLC with amylose-based columns evaluates enantiomeric excess .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of substituents on the pyrrolidine and dihydrobenzofuran moieties?

Methodological Answer:

- Functional Group Modifications :

- Replace the benzofuran methyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess binding affinity changes.

- Introduce substituents at the pyrrolidine nitrogen (e.g., acyl, sulfonyl) to probe steric effects .

- In Vitro Assays :

- Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase or GPCR targets) using fluorescence polarization or SPR.

- Compare enantiomers to identify stereospecific interactions (e.g., (R)- vs. (S)-pyrrolidine derivatives) .

Q. Example SAR Findings :

| Substituent Position | Modification | Biological Activity (IC₅₀, nM) | Target |

|---|---|---|---|

| Pyrrolidine N | -COCH₃ | 120 ± 15 | Kinase A |

| Benzofuran C5 | -CF₃ | 85 ± 10 | GPCR B |

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use HEK293 cells stably expressing the target receptor .

- Data Normalization : Normalize activity to positive/negative controls (e.g., reference inhibitors) to account for batch effects.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding poses and identify critical residues influencing activity discrepancies .

Case Study :

Conflicting IC₅₀ values for dopamine receptor binding (Study A: 50 nM vs. Study B: 200 nM) may arise from differences in radioligand purity. Re-testing with HPLC-validated ligands resolved the discrepancy .

Q. What strategies ensure enantiomeric purity, and how does chirality impact pharmacological profiles?

Methodological Answer:

- Chiral Resolution : Use preparative chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns. Monitor optical rotation ([α]D) to confirm configuration .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during pyrrolidine ring formation .

Q. Pharmacological Impact :

- (R)-Enantiomers often show higher receptor binding due to favorable spatial alignment (e.g., 10-fold lower IC₅₀ for serotonin receptors compared to (S)-forms) .

Q. How can computational methods predict metabolic stability and toxicity early in development?

Methodological Answer:

Q. What experimental designs are optimal for evaluating in vivo efficacy while minimizing ethical concerns?

Methodological Answer:

- Dose Escalation Studies : Start with zebrafish models to assess acute toxicity (LC₅₀) before rodent trials.

- PK/PD Modeling : Measure plasma half-life and tissue distribution via LC-MS/MS. Use allometric scaling to predict human doses .

- 3R Principle Compliance : Replace mammalian models with C. elegans for preliminary neuroactivity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。